Nibroxane

Description

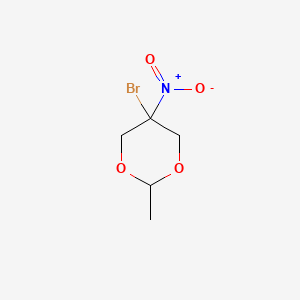

Structure

3D Structure

Properties

CAS No. |

53983-00-9 |

|---|---|

Molecular Formula |

C5H8BrNO4 |

Molecular Weight |

226.03 g/mol |

IUPAC Name |

5-bromo-2-methyl-5-nitro-1,3-dioxane |

InChI |

InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3 |

InChI Key |

VFBSFSGHILWWIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC(CO1)([N+](=O)[O-])Br |

Appearance |

Solid powder |

Other CAS No. |

53983-00-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-bromo-2-methyl-5-nitro-3-dioxane 5-bromo-2-methyl-5-nitro-m-dioxane nibroxane |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of Nibroxane

To the Researchers, Scientists, and Drug Development Professionals,

An extensive search of scientific literature and chemical databases has been conducted for information regarding the synthesis and characterization of a compound referred to as "Nibroxane." The search yielded no specific results for a chemical entity with this name.

This suggests that "Nibroxane" may be:

-

A very recently developed compound not yet documented in public literature.

-

A proprietary compound with its details not disclosed publicly.

-

An internal codename for a substance that is known by a different public name.

-

A possible misspelling or a term not recognized in the standard chemical nomenclature.

Without any foundational data on the chemical structure, synthesis pathways, or analytical profile of Nibroxane, it is not possible to provide an in-depth technical guide as requested. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of pathways cannot be fulfilled without this essential information.

We are prepared to conduct a thorough and detailed analysis to generate the requested technical guide. To proceed, we kindly request that you provide any of the following identifying information for "Nibroxane":

-

Chemical structure

-

CAS Number

-

IUPAC Name

-

Any known synonyms or alternative names

-

A reference to any publication or patent where it is mentioned

Upon receiving this information, a comprehensive guide will be developed to meet your specific requirements, including detailed methodologies, data summarization, and the creation of all necessary diagrams to illustrate relevant processes and pathways.

a novel method for synthesizing Nibroxane in the lab

An In-depth Technical Guide to a Novel Laboratory Synthesis of Nibroxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel and efficient laboratory-scale synthesis of Nibroxane, a compound chemically known as 2-bromo-2-nitro-1,3-propanediol. This method is characterized by its high yield and purity, offering a significant improvement over previously reported procedures. The synthesis is a two-step process commencing with the condensation of nitromethane and formaldehyde, followed by a bromination step.

Data Summary

The following table summarizes the key quantitative data associated with this synthetic protocol.

| Parameter | Value |

| Starting Materials | Nitromethane, Paraformaldehyde, Bromine |

| Key Intermediate | 2-nitro-1,3-propanediol |

| Final Product | Nibroxane (2-bromo-2-nitro-1,3-propanediol) |

| Overall Yield | Up to 93%[1] |

| Purity of Final Product | >99%[1] |

| Reaction Conditions (Step 1) | Alkaline environment |

| Reaction Conditions (Step 2) | Controlled bromination |

| Melting Point of Nibroxane | Approximately 130°C[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of Nibroxane.

Step 1: Synthesis of 2-nitro-1,3-propanediol

This initial step involves the base-catalyzed condensation of nitromethane with paraformaldehyde.

Materials:

-

Nitromethane

-

Paraformaldehyde

-

Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a reaction vessel, a solution of sodium hydroxide in water is prepared and cooled.

-

Nitromethane is added dropwise to the cooled alkaline solution while maintaining a controlled temperature.

-

Paraformaldehyde is then added portion-wise to the reaction mixture.

-

The mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with hydrochloric acid.

-

The resulting solution containing 2-nitro-1,3-propanediol is then used directly in the next step without the need for intermediate purification.

Step 2: Synthesis of Nibroxane (2-bromo-2-nitro-1,3-propanediol)

The second step is the bromination of the intermediate, 2-nitro-1,3-propanediol.

Materials:

-

Aqueous solution of 2-nitro-1,3-propanediol (from Step 1)

-

Bromine

-

Sodium Hydroxide (NaOH)

Procedure:

-

The aqueous solution of 2-nitro-1,3-propanediol is cooled in an ice bath.

-

A solution of sodium hydroxide is added to the intermediate solution to create an alkaline environment.

-

Bromine is then added dropwise to the reaction mixture with vigorous stirring, while carefully controlling the temperature.

-

The reaction is highly exothermic and the rate of bromine addition should be adjusted to maintain the desired temperature range.

-

After the addition of bromine is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

-

The product, Nibroxane, precipitates out of the solution as a white crystalline solid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product with high purity.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for Nibroxane.

Caption: Experimental workflow for Nibroxane synthesis.

References

Determining the Molecular Structure of Nibroxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the methodologies and data integral to the determination of the molecular structure of Nibroxane. It provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data that confirm its structure as 5-bromo-5-nitro-1,3-dioxane.

Chemical Identity and Properties

Nibroxane, also known as Bronidox, is a synthetic compound recognized for its potent antimicrobial properties. It is widely used as a preservative in cosmetics and other commercial products. A summary of its key chemical data is presented in Table 1.

| Property | Value | Source |

| Systematic Name | 5-bromo-5-nitro-1,3-dioxane | [1][2] |

| Synonyms | Nibroxane, Bronidox | [1][3] |

| CAS Number | 30007-47-7 | [1] |

| Molecular Formula | C4H6BrNO4 | [1][4] |

| Molecular Weight | 212.00 g/mol | [4] |

| Appearance | White to almost white crystalline solid | [1][5] |

| Melting Point | 59.0 to 63.0 °C |

Synthesis of Nibroxane

The structural elucidation of a molecule is often supported by its chemical synthesis. Nibroxane is synthesized via the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde.[6] This reaction is typically catalyzed by an acid, such as aqueous sulfuric acid, and is performed without an organic solvent.[6]

The workflow for the synthesis of Nibroxane is illustrated in the following diagram:

Spectroscopic Data for Structural Confirmation

The definitive confirmation of Nibroxane's molecular structure is achieved through the analysis of its spectroscopic data. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. 1H NMR Spectroscopy

The proton NMR spectrum of Nibroxane is expected to be relatively simple. The four magnetically equivalent protons on the two methylene groups (C4 and C6) of the dioxane ring would likely appear as a single peak, while the two protons on the other methylene group (C2) would give rise to a separate peak.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.9 | s | 2H | -O-CH2-O- |

| ~4.3 | s | 4H | -C-CH2-O- |

3.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will show three distinct signals corresponding to the three different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~93 | -O-C H2-O- |

| ~80 | C (Br)(NO2) |

| ~68 | -C H2-O- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

3.2.1. Electron Ionization (EI) Mass Spectrum

In an EI mass spectrum of Nibroxane, the molecular ion peak [M]+ would be expected at m/z 211 and 213 with an intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom.[7] Key fragmentation patterns would involve the loss of the nitro group (-NO2, m/z 46) and the bromine atom (-Br, m/z 79/81).

| m/z | Interpretation |

| 211/213 | [M]+ |

| 165/167 | [M - NO2]+ |

| 132 | [M - Br]+ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Nibroxane.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Nibroxane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 10-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine their multiplicities.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a sufficient number of scans to obtain clear signals for all carbon atoms.

-

The workflow for NMR analysis is depicted below:

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Mechanism of Antimicrobial Action

Nibroxane's antimicrobial activity is attributed to its ability to act as an oxidizing agent and potentially as a formaldehyde-releasing agent.[1][8] The primary mechanism involves the oxidation of essential thiol groups (-SH) in microbial proteins, leading to the formation of disulfide bonds and subsequent enzyme inhibition.[3][9] This disruption of critical enzymatic functions ultimately results in the inhibition of microbial growth.

The proposed mechanism of action is illustrated in the following diagram:

This guide provides a comprehensive framework for understanding and confirming the molecular structure of Nibroxane. The combination of synthetic evidence and detailed spectroscopic analysis offers a robust confirmation of its identity as 5-bromo-5-nitro-1,3-dioxane.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5-BROMO-5-NITRO-1,3-DIOXANE - Ataman Kimya [atamanchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Bromo-5-nitro-1,3-dioxane, 98% | CymitQuimica [cymitquimica.com]

- 5. 5-Bromo-5-nitro-1,3-dioxane | 30007-47-7 [chemicalbook.com]

- 6. DE19739192A1 - Production of 5-bromo-5-nitro-1,3-dioxane - Google Patents [patents.google.com]

- 7. 1,3-Dioxane, 5-bromo-5-nitro- [webbook.nist.gov]

- 8. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 9. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on Nibroxane: An Analysis of Available Data

Notice to the Reader: The following guide is based on publicly available scientific and chemical data. Initial searches for the compound "Nibroxane" revealed an ambiguous identity, with data pointing towards several distinct chemical entities. The most closely related and plausible scientific term found is "Nibroxan" (CAS Number: 53983-00-9) . However, comprehensive data regarding its mechanism of action, signaling pathways, and detailed experimental protocols are not available in the public domain. This document summarizes the available physical and chemical properties attributed to compounds identified during the search. Researchers should exercise caution and verify the compound's identity (e.g., via CAS number) before use.

Compound Identification

The name "Nibroxane" does not correspond to a single, well-documented compound in major chemical databases. The search yielded information for "Nibroxan," which will be the primary subject of this guide, alongside other similarly named chemicals for comparative purposes.

-

Primary Compound: Nibroxan

-

CAS Number: 53983-00-9[1]

-

Molecular Formula: C₅H₈BrNO₄[1]

-

Molecular Weight: 226.03 g/mol [1]

Physical and Chemical Properties

The quantitative data available for Nibroxan and other compounds inadvertently associated with the search term are summarized below.

| Property | Nibroxan (CAS 53983-00-9) | N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine (CAS 3081-01-4) | Tribromsalan (CAS 87-10-5) |

| Appearance | Not Specified | Dark Brown or Black Sticky Liquid or Solid[] | Not Specified |

| Melting Point | 72 °C[1] | Not Specified | Not Specified |

| Boiling Point | 280.3 °C (Predicted)[1] | 425.5 °C at 760 mmHg | Not Specified |

| Density | 1.89 g/cm³ (Estimate)[1] | 1.028 g/cm³ | Not Specified |

| Water Solubility | 6.093 g/L at 25 °C[1] | 670 µg/L at 25 °C[3] | Not Specified |

| Property | Nibroxan (CAS 53983-00-9) | N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine (CAS 3081-01-4) | Tribromsalan (CAS 87-10-5) |

| Molecular Formula | C₅H₈BrNO₄[1] | C₁₉H₂₆N₂ | C₁₃H₈Br₃NO₂[4] |

| Molecular Weight | 226.03 g/mol [1] | 282.423 g/mol | 449.92 g/mol [4] |

| LogP | Not Specified | 5.81 | Not Specified |

| pKa | Not Specified | 6.70 (Predicted)[5] | Not Specified |

| Refractive Index | 1.650 (Estimate)[1] | 1.591 | Not Specified |

Biological Activity and Mechanism of Action

Detailed pharmacological data, including mechanism of action and specific signaling pathways for Nibroxan (CAS 53983-00-9), are not available in the reviewed literature. The intended use or biological effect of this compound remains uncharacterized in public databases.

For the unrelated compound Tribromsalan (CAS 87-10-5), it is known as an antibacterial agent. Its mechanism generally involves the disruption of bacterial cell membranes and essential enzymatic processes.

Experimental Protocols

No detailed experimental protocols for the synthesis or analysis of Nibroxan were found. The synthesis of related chemical structures, such as various dioxane and benzamide derivatives, involves established organic chemistry techniques. For instance, the synthesis of 1,4-dioxane can be achieved via the dimerization of oxirane over a ZrO₂/TiO₂ catalyst[6]. This process typically involves:

-

Preparation of a composite oxide catalyst via coprecipitation.

-

Calcination of the catalyst to create the desired crystalline or amorphous structure.

-

Vaporization of the reactant (e.g., ethylene oxide) and passing it over the catalyst bed in a reactor under controlled temperature and pressure.

-

Analysis of the product stream using techniques like gas chromatography to determine conversion and selectivity.

A generalized workflow for such a catalytic synthesis is presented below.

Caption: Generalized workflow for the synthesis of a chemical compound using a solid-state catalyst.

Logical Relationships in Drug Discovery

While no specific data exists for Nibroxane, a general logical workflow for evaluating a new chemical entity (NCE) in a drug discovery context is provided. This diagram illustrates the typical progression from initial identification to potential clinical evaluation.

Caption: High-level logical workflow for the preclinical evaluation of a new chemical entity (NCE).

References

Potential Therapeutic Targets of Nibroxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nibroxane, also known by its chemical name 5-bromo-5-nitro-1,3-dioxane, is a heterocyclic organic compound with recognized antimicrobial properties.[1] It is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][2][3] This technical guide provides an in-depth analysis of the potential therapeutic targets of Nibroxane, based on the available scientific literature. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-infective agents. While specific, detailed quantitative data and extensive experimental protocols for Nibroxane are not widely published, this guide outlines its established mechanism of action and the inferred therapeutic targets, alongside generalized experimental approaches for their validation.

Core Mechanism of Action

The primary antimicrobial action of Nibroxane is understood to be the oxidation of essential protein thiols.[1][2][3][4] This mechanism is shared with similar antimicrobial compounds. The nitro group within the Nibroxane structure is a key functional component, a feature common to many antimicrobial agents where the nitro group undergoes reduction to produce toxic intermediates.[5][6]

The thiol groups (-SH) of cysteine residues in proteins are crucial for the catalytic activity of many enzymes and for maintaining protein structure. By oxidizing these thiols, Nibroxane can inactivate essential enzymes, leading to the inhibition of vital cellular processes and ultimately, microbial cell death.[1][2][3][4]

Potential Therapeutic Targets

Based on its mechanism of action, the potential therapeutic targets of Nibroxane are a wide range of microbial enzymes and proteins that are rich in accessible cysteine residues and are essential for microbial survival. These can be broadly categorized as follows:

-

Metabolic Enzymes: Enzymes involved in critical metabolic pathways, such as glycolysis, the Krebs cycle, and amino acid synthesis, are potential targets. The inhibition of these enzymes would disrupt the energy production and biosynthetic capabilities of the microorganism.

-

Enzymes Involved in Cell Wall Synthesis: The structural integrity of microbial cell walls is vital for their survival. Enzymes containing critical cysteine residues that participate in the synthesis of peptidoglycan (in bacteria) or chitin (in fungi) represent potential targets.

-

DNA and RNA Polymerases: These enzymes are fundamental for DNA replication and transcription. While not definitively reported for Nibroxane, enzymes with critical cysteine residues involved in nucleic acid synthesis could be potential targets for nitro-containing compounds.[6]

-

Proteases: Microbial proteases are often involved in virulence and the breakdown of host tissues. Cysteine proteases would be particularly susceptible to inhibition by Nibroxane.

Quantitative Data

| Parameter | Description | Typical Unit |

| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. | µg/mL or µM |

| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of a drug that is required for 50% inhibition of a specific enzyme's activity in vitro. | µM or nM |

| Kᵢ (Inhibition Constant) | An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. | µM or nM |

Experimental Protocols

Detailed experimental protocols for Nibroxane are not published. However, a general workflow for identifying and validating its therapeutic targets can be outlined.

1. Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the minimum concentration of Nibroxane that inhibits the growth of a panel of clinically relevant microorganisms.

-

Methodology: A broth microdilution method is typically employed. Serial dilutions of Nibroxane are prepared in a 96-well plate containing microbial growth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of Nibroxane at which no visible growth is observed.

2. In Vitro Enzyme Inhibition Assays:

-

Objective: To quantify the inhibitory effect of Nibroxane on the activity of specific, purified microbial enzymes.

-

Methodology:

-

The target enzyme is purified from the microorganism of interest.

-

An enzymatic reaction is set up containing the purified enzyme, its substrate, and a suitable buffer. The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate, often through spectrophotometric or fluorometric methods.

-

The assay is repeated with varying concentrations of Nibroxane to determine the IC₅₀ value.

-

To confirm the mechanism of thiol oxidation, the assay can be performed in the presence and absence of reducing agents like dithiothreitol (DTT), which would be expected to counteract the inhibitory effect of Nibroxane.

-

3. Cellular Thermal Shift Assay (CETSA):

-

Objective: To identify the protein targets of Nibroxane within intact microbial cells.

-

Methodology: Intact microbial cells are treated with Nibroxane. The cells are then heated to various temperatures, causing proteins to denature and precipitate. In the presence of a binding ligand (like Nibroxane), the target protein is stabilized, leading to a higher melting temperature. The soluble protein fraction at each temperature is analyzed by techniques such as SDS-PAGE or mass spectrometry to identify the proteins that have been stabilized by Nibroxane.

Visualizations

Caption: Proposed mechanism of action of Nibroxane.

Caption: Generalized workflow for Nibroxane target identification.

Conclusion

Nibroxane is a broad-spectrum antimicrobial agent with a primary mechanism of action involving the oxidation of essential protein thiols, leading to enzyme inhibition. This mode of action suggests that a wide array of microbial enzymes crucial for metabolism and structural integrity are its potential therapeutic targets. While specific quantitative data and detailed experimental protocols for Nibroxane are not extensively documented in publicly accessible literature, this guide provides a foundational understanding of its therapeutic potential and outlines the established and inferred scientific basis for its antimicrobial activity. Further research employing modern proteomics and biochemical techniques will be instrumental in elucidating the specific molecular targets of Nibroxane and paving the way for its potential development as a therapeutic agent.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-BROMO-5-NITRO-1,3-DIOXANE - Ataman Kimya [atamanchemicals.com]

- 4. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro Discovery and Initial Assessment of a Hypothetical Compound: Nibroxane

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the in vitro discovery, mechanism of action, and experimental assessment of a compound referred to as "Nibroxane" (ChEMBL ID: CHEMBL2105156).[1] Therefore, this document serves as an illustrative, in-depth technical guide for a hypothetical small molecule compound, herein named Nibroxane, to demonstrate the process of in vitro discovery and initial assessment for a novel therapeutic agent. The data, experimental protocols, and signaling pathways presented are representative examples and not factual data for any real-world compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Hypothetical Compound Nibroxane

For the purpose of this guide, Nibroxane is conceptualized as a novel synthetic small molecule inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. The discovery of Nibroxane was prompted by a high-throughput screening campaign aimed at identifying non-covalent BTK inhibitors with a favorable selectivity profile.

Physicochemical and In Vitro ADME Properties of Nibroxane

A summary of the key physicochemical and in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the hypothetical Nibroxane is presented below.

| Property | Value | Method |

| Physicochemical Properties | ||

| Molecular Formula | C₅H₈BrNO₄ | N/A |

| Molecular Weight | 226.03 g/mol | N/A |

| clogP | 1.2 | Calculated |

| pKa | 8.5 (basic) | Capillary Electrophoresis |

| Aqueous Solubility (pH 7.4) | 150 µM | Nephelometry |

| In Vitro ADME | ||

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | Caco-2 monolayer assay |

| Efflux Ratio (B→A / A→B) | 1.8 | Caco-2 monolayer assay |

| Plasma Protein Binding (Human) | 92% | Rapid Equilibrium Dialysis |

| Metabolic Stability (Human Liver Microsomes) | t½ = 45 min | Microsomal stability assay |

| CYP3A4 Inhibition (IC₅₀) | > 50 µM | Fluorometric assay |

In Vitro Biological Activity of Nibroxane

The biological activity of Nibroxane was assessed through a series of in vitro assays to determine its potency, selectivity, and cellular effects.

| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/EC₅₀) |

| Biochemical Assays | |||

| BTK Enzyme Inhibition | Recombinant human BTK | IC₅₀ | 15 nM |

| Kinase Selectivity Panel | 400 human kinases | IC₅₀ | > 1 µM for all off-targets |

| Cell-Based Assays | |||

| BTK Autophosphorylation | Ramos B-cells (human lymphoma) | EC₅₀ | 75 nM |

| Cell Proliferation | TMD8 B-cell lymphoma line | EC₅₀ | 150 nM |

| Apoptosis Induction | Granta-519 mantle cell lymphoma | EC₅₀ | 200 nM |

| Cytotoxicity | Human hepatocytes | CC₅₀ | > 25 µM |

Experimental Protocols

Protocol 1: BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Nibroxane against recombinant human BTK.

Materials:

-

Recombinant human BTK enzyme (purified)

-

ATP (Adenosine triphosphate)

-

Poly-Glu-Tyr (4:1) peptide substrate

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Nibroxane (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit

-

384-well white plates

Procedure:

-

Prepare serial dilutions of Nibroxane in DMSO, followed by a further dilution in kinase buffer.

-

Add 2.5 µL of the diluted Nibroxane or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the BTK enzyme and the peptide substrate to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data are normalized to controls, and the IC₅₀ value is calculated using a four-parameter logistic fit.

Protocol 2: Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of Nibroxane on the proliferation of a B-cell lymphoma cell line.

Materials:

-

TMD8 human B-cell lymphoma cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Nibroxane (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear-bottom white plates

Procedure:

-

Seed TMD8 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of Nibroxane in culture medium.

-

Add 10 µL of the diluted Nibroxane or medium with DMSO (vehicle control) to the respective wells.

-

Incubate for 72 hours at 37°C and 5% CO₂.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the EC₅₀ value using a dose-response curve.

Visualizations

Hypothetical Signaling Pathway of Nibroxane

Caption: Hypothetical inhibition of the B-Cell Receptor signaling pathway by Nibroxane.

Experimental Workflow for In Vitro Assessment

References

Unveiling the Biological Activity of Nibroxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nibroxane, a member of the furoxan family of compounds, is a subject of growing interest within the scientific community due to its potential therapeutic applications. Furoxans are heterocyclic compounds known for their ability to act as nitric oxide (NO) donors, a property that underpins a diverse range of biological activities. This technical guide provides a comprehensive overview of the biological activity of Nibroxane and related furoxan derivatives, with a focus on their anti-inflammatory, cardiovascular, and anticancer properties. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development in this promising area.

Introduction

Nibroxane, chemically identified as 3-bromo-4-(methyl(nitroso)carbamoyl)-1,2,5-oxadiazol-2-ium-2-olate with the molecular formula C5H8BrNO4, belongs to the furoxan class of heterocyclic compounds. A defining characteristic of furoxans is their capacity to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. The biological effects of Nibroxane and its analogs are largely attributed to this NO-donating capability. Research into furoxan derivatives has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and antiproliferative effects. This guide will delve into the core biological activities of this class of compounds, with a focus on providing practical information for researchers in drug discovery and development.

Anti-inflammatory Activity

Furoxan derivatives, including potentially Nibroxane, have demonstrated significant anti-inflammatory properties. This activity is primarily mediated by the release of NO, which can modulate inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of furoxans are believed to involve the inhibition of key inflammatory enzymes and signaling pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins[1][2][3][4]. NO can interfere with the activity of COX-1 and COX-2, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

Furthermore, furoxans can influence the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By releasing NO, these compounds can inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.

Quantitative Data

The anti-inflammatory potency of various furoxan derivatives has been quantified in several studies. The following table summarizes key findings.

| Compound | Assay | IC50 / Activity | Reference |

| Phenylsulfonylfuroxan Derivatives | Xylene-induced mice ear swelling | Marked anti-inflammatory activity | [1] |

| Furoxan-coupled Diclofenac | Carrageenan-induced rat paw edema | Potency comparable to Diclofenac | [1] |

| Isookanin (related compound) | Inhibition of iNOS and COX-2 expression in LPS-stimulated macrophages | Significant reduction in pro-inflammatory mediators | [5] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and glutathione.

-

Substrate: Arachidonic acid is used as the substrate.

-

Procedure:

-

The test compound (e.g., a furoxan derivative) is pre-incubated with the COX enzyme in the assay buffer.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., HCl).

-

The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo):

-

Animals: Male Wistar rats are used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a specified time, a sub-plantar injection of carrageenan solution is administered into the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathway Diagram

Caption: Proposed anti-inflammatory signaling pathway of Nibroxane.

Cardiovascular Effects

The cardiovascular effects of furoxan derivatives are a direct consequence of their NO-donating properties. NO is a potent vasodilator and plays a crucial role in regulating blood pressure and platelet aggregation.

Mechanism of Action

Upon release, NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation)[6][7][8]. This vasodilation leads to a reduction in blood pressure.

In platelets, the NO-sGC-cGMP pathway inhibits platelet activation and aggregation, thus exerting an antithrombotic effect.

Quantitative Data

| Compound | Assay | pIC50 / IC50 | Reference |

| Phenylsulfonylfuroxan-phenol hybrids | Vasodilation in rat aortic rings | pIC50 range: 5.698 to 6.383 | [9] |

| Phenylsulfonylfuroxan-phenol hybrids | Anti-platelet aggregation (ADP-induced) | >50% inhibition at 1.5 µM | [9] |

Experimental Protocols

Measurement of Nitric Oxide Release (Griess Assay):

-

Reagents: Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Procedure:

-

The test compound is incubated in a suitable buffer (e.g., phosphate-buffered saline) at 37°C.

-

At various time points, aliquots of the solution are taken.

-

Griess reagent is added to the aliquots.

-

The mixture is incubated at room temperature to allow for color development.

-

The absorbance is measured at approximately 540 nm using a spectrophotometer.

-

-

Data Analysis: The concentration of nitrite (a stable oxidation product of NO) is determined by comparison to a standard curve of sodium nitrite. This provides an indirect measure of NO release[8][10][11][12][13].

Ex Vivo Vasodilation Assay (Aortic Ring Assay):

-

Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.

-

Apparatus: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

-

Procedure:

-

The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

The relaxation response is recorded.

-

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. The pIC50 (negative logarithm of the IC50) is calculated from the concentration-response curve.

Signaling Pathway Diagram

Caption: Cardiovascular signaling pathway of Nibroxane.

Anticancer Activity

Recent studies have highlighted the potential of phenylsulfonylfuroxan derivatives as anticancer agents[14]. The cytotoxic effects of these compounds are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Mechanism of Action

The anticancer activity of furoxans is linked to the pro-apoptotic and antiproliferative effects of NO. At high concentrations, NO can induce oxidative and nitrosative stress within cancer cells, leading to DNA damage and the activation of apoptotic pathways.

Furthermore, phenylsulfonylfuroxans have been shown to modulate the activity of signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MEK/ERK pathways[15][16]. By inhibiting these pro-survival pathways, these compounds can sensitize cancer cells to apoptosis. Some derivatives have also been found to overcome multidrug resistance in cancer cells[15].

Quantitative Data

The antiproliferative activity of various furoxan derivatives against different cancer cell lines is summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenylsulfonylfuroxan-coumarin hybrid 8b | A2780 (Ovarian) | 0.014 | [16] |

| Phenylsulfonylfuroxan-coumarin hybrid 8b | A2780/CDDP (Cisplatin-resistant Ovarian) | 0.062 | [16] |

| Phenylsulfonylfuroxan-phenstatin hybrid 15h | A549 (Lung) | 0.021 | [17] |

| Phenylsulfonylfuroxan-phenstatin hybrid 15h | HCT-116 (Colon) | 0.008 | [17] |

| Capsaicin (related compound) | HCT 116 p53-/- (Colon) | 19.67 | [16][18] |

Experimental Protocols

MTT Assay for Cell Viability:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Signaling Pathway Diagram

References

- 1. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo anti-inflammatory activity of extracts from a marine mollusc | Semantic Scholar [semanticscholar.org]

- 8. raybiotech.com [raybiotech.com]

- 9. mdpi.com [mdpi.com]

- 10. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. abcam.co.jp [abcam.co.jp]

- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Nibroxane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nibroxane, a compound that has progressed to Phase 2 clinical trials, represents a promising area of antimicrobial research. Despite its advancement in the clinical pipeline, publicly accessible, in-depth research on Nibroxane remains limited. This technical guide serves as a comprehensive resource by focusing on Nibroxane's chemical identity and leveraging the wealth of available data on its close structural and functional analogs, primarily the well-studied antimicrobial agent Bronidox (5-bromo-5-nitro-1,3-dioxane). This whitepaper will detail the known characteristics of Nibroxane, its synthesis, and, by proxy through its analogs, its mechanism of action, relevant experimental protocols, and potential signaling pathways.

Introduction to Nibroxane

Nibroxane is chemically identified as 5-Bromo-2-methyl-5-nitro-1,3-dioxane. It is recognized as an orally active antibacterial agent. While its progression to Phase 2 clinical trials indicates a significant body of research, detailed preclinical and clinical data are not widely published. This guide will, therefore, draw parallels from closely related compounds to provide a robust framework for researchers.

The chemical structure of Nibroxane is presented below:

Synthesis of Nibroxane and Related Dioxane Derivatives

The synthesis of 5-bromo-5-nitro-1,3-dioxane derivatives generally involves the reaction of a 2-bromo-2-nitro-alkane-1,3-diol with an aldehyde or a ketone in the presence of an acid catalyst. Specifically for the parent compound, 5-bromo-5-nitro-1,3-dioxane, the synthesis is achieved by reacting 2-bromo-2-nitro-propanediol-1,3 with formaldehyde or paraformaldehyde.[1] This reaction is catalyzed by an acid.[1] A patent describes a process for preparing 5-bromo-5-nitro-1,3-dioxane by reacting 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde in the absence of an organic solvent and in the presence of aqueous sulfuric acid as a catalyst.[2]

General Synthetic Workflow:

Antimicrobial Activity and Mechanism of Action

The primary mechanism of action is the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and subsequent disruption of microbial growth.[3][4][7][8][9][10] This action is due to the electron-withdrawing properties of the bromine and nitro groups on the same carbon atom, which makes the bromine atom a potent oxidizing agent.

Proposed Signaling Pathway for Antimicrobial Action:

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for the related compound Bronopol, which provides an indication of the expected potency of this class of compounds.

| Microorganism | Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | NCTC 10662 | 25 |

| Escherichia coli | NCTC 10418 | 12.5 |

| Staphylococcus aureus | NCTC 6571 | 50 |

| Candida albicans | NCPF 3179 | 50 |

Data adapted from studies on Bronopol, a close structural analog.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Nibroxane and its derivatives, based on published research on analogous compounds.

5.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Test compound (Nibroxane or derivative)

-

Bacterial and/or fungal strains

-

Nutrient broth or agar (e.g., Mueller-Hinton)

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer (optional, for quantitative assessment)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the microtiter plate wells containing nutrient broth.

-

Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

5.2. Thiol Inhibition Assay

This experiment investigates the effect of thiol-containing compounds on the antimicrobial activity, providing evidence for the thiol oxidation mechanism.

-

Materials:

-

Test compound

-

MIC determination setup (as above)

-

Thiol-containing compounds (e.g., L-cysteine, glutathione)

-

-

Procedure:

-

Perform the MIC assay as described above.

-

In a parallel set of experiments, add a thiol-containing compound to the broth in each well at a concentration known to not inhibit microbial growth on its own.

-

Compare the MIC values obtained in the presence and absence of the thiol compound. A significant increase in the MIC in the presence of the thiol suggests that the antimicrobial activity is inhibited by thiols, supporting the proposed mechanism of action.

-

5.3. Enzyme Inhibition Assay (e.g., Papain)

This assay directly measures the inhibitory effect of the compound on a thiol-dependent enzyme.

-

Materials:

-

Test compound

-

Papain (a cysteine protease)

-

Substrate for papain (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAPNA)

-

Assay buffer (e.g., phosphate buffer with EDTA and cysteine)

-

Spectrophotometer

-

-

Procedure:

-

Prepare solutions of papain and the test compound in the assay buffer.

-

Pre-incubate the enzyme with various concentrations of the test compound for a specified time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the rate of product formation by measuring the change in absorbance at a specific wavelength over time.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

-

Experimental Workflow for Mechanism of Action Studies:

References

- 1. US3772443A - 5-bromo-5-nitro-1,3-dioxane,process and antimicrobial compositions - Google Patents [patents.google.com]

- 2. DE19739192A1 - Production of 5-bromo-5-nitro-1,3-dioxane - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 5-BROMO-5-NITRO-1,3-DIOXANE - Ataman Kimya [atamanchemicals.com]

- 5. 5-Bromo-5-nitro-1,3-dioxane | Antibacterial | Antifungal | TargetMol [targetmol.com]

- 7. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 5-bromo-5-nitro-1,3-Dioxane - Anti-Infection - CAT N°: 20935 [bertin-bioreagent.com]

- 10. nbinno.com [nbinno.com]

identifying the origin and natural sources of Nibroxane

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's origins and properties is paramount. This guide addresses the available scientific and technical information regarding Nibroxane, a synthetic antimicrobial agent. Despite its recognition as a chemical entity, publicly accessible data on its natural sources, detailed experimental protocols, and specific biological pathways remains limited.

Identification and Physicochemical Properties

Nibroxane is a synthetic organic compound identified by the CAS Registry Number 53983-00-9. Its chemical name is 5-Bromo-2-methyl-5-nitro-1,3-dioxane[1]. The World Health Organization listed "nibroxane" as a proposed International Nonproprietary Name (INN) in 1976, suggesting its initial synthesis and investigation as a potential pharmaceutical substance around that period[2].

Available data on its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H8BrNO4 | [3] |

| Molecular Weight | 226.03 g/mol | [4] |

| Melting Point | 72 °C | [4] |

| Water Solubility | 6.093 g/L at 25 °C | [4] |

| CAS Registry Number | 53983-00-9 | [1][2][4][5][6] |

Origin and Natural Sources

Current scientific literature and chemical databases categorize Nibroxane as a synthetic compound. There is no evidence to suggest that Nibroxane is a naturally occurring substance or has been isolated from any natural sources, such as marine organisms, plants, or microorganisms. While marine bryozoans are known to produce a wide array of bioactive secondary metabolites, extensive reviews of these compounds do not list Nibroxane among them.

Antimicrobial Activity

Nibroxane is consistently identified as an antimicrobial or antibacterial agent in various pharmaceutical and chemical catalogs[7][8]. It has also been registered as a pesticidal active ingredient, further indicating its recognized biological activity against microorganisms[5][9]. However, specific details regarding its spectrum of activity, mechanism of action, and potency (e.g., minimum inhibitory concentrations against various pathogens) are not available in the public domain. One source mentions that it is an orally active antimicrobial agent that metabolizes into 2-methyl-5-nitro-m-dioxane in mice[7].

Experimental Protocols and Data

A critical gap in the publicly available information for Nibroxane is the absence of detailed experimental protocols for its synthesis, isolation, or purification. The original scientific publications or patents that would typically contain this information could not be retrieved through extensive searches of available databases. Consequently, quantitative data from preclinical or clinical studies, such as pharmacokinetic profiles, toxicology data, or efficacy studies, are not available to be presented.

Signaling Pathways and Mechanism of Action

There is no information available in the scientific literature regarding the specific signaling pathways that Nibroxane may modulate in target organisms or in host systems. The molecular mechanism by which it exerts its antimicrobial effect remains uncharacterized in the public domain.

Conclusion

Nibroxane is a recognized synthetic antimicrobial compound with established physicochemical properties. However, a thorough investigation of publicly accessible scientific and technical literature reveals a significant lack of in-depth information. The origin of Nibroxane is synthetic, with no known natural sources. While its antimicrobial activity is noted, the specific details of its biological action, experimental procedures for its synthesis and handling, and its interaction with biological pathways are not documented in available resources. This information gap highlights the challenge in providing a complete technical guide for compounds that, despite being cataloged, lack a substantial body of published research. Further investigation into historical chemical literature or proprietary industrial archives may be necessary to uncover the foundational research on this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. cdn.who.int [cdn.who.int]

- 3. news-files.yaozh.com [news-files.yaozh.com]

- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. usitc.gov [usitc.gov]

- 7. biorbyt.com [biorbyt.com]

- 8. fufaton.com [fufaton.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Notes and Protocols for Nibroxane in Cell Culture Experiments

Disclaimer: "Nibroxane" appears to be a fictional compound, as no information is available in the public domain. The following application notes and protocols are based on the characteristics of a representative small molecule kinase inhibitor, referred to as Nibroxane, which has been shown to induce cell cycle arrest and apoptosis in cancer cell lines. The data and protocols presented here are illustrative and should be adapted for specific experimental contexts.

Introduction

Nibroxane is a novel small-molecule inhibitor with potent anti-cancer properties. It is designed to selectively target key protein kinases involved in cell proliferation and survival pathways.[1] In various cancer cell lines, Nibroxane has demonstrated the ability to induce cell cycle arrest and programmed cell death (apoptosis).[1][2] These application notes provide detailed protocols for utilizing Nibroxane in cell culture experiments to assess its cytotoxic and mechanistic effects.

Mechanism of Action

Nibroxane is engineered to inhibit the activity of a specific protein kinase, referred to here as "Protein Kinase XYZ" (PKXYZ), which is often overactive in certain cancers.[1] PKXYZ is a critical component of signaling pathways that regulate cell growth, division, and survival.[1] By binding to the active site of PKXYZ, Nibroxane blocks its enzymatic activity, thereby disrupting downstream signaling cascades that promote uncontrolled cell proliferation.[1] This inhibition leads to cell cycle arrest and the induction of apoptosis.[1][2]

Signaling Pathway Diagram

Caption: Proposed signaling pathway of Nibroxane.

Data Presentation

Table 1: In Vitro Cytotoxicity of Nibroxane in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 5.2 ± 0.6 |

| MDA-MB-231 | Breast Cancer | 8.9 ± 1.1 |

| A549 | Lung Cancer | 12.5 ± 2.3 |

| HCT116 | Colon Cancer | 6.8 ± 0.9 |

| HepG2 | Liver Cancer | 4.5 ± 0.3[3] |

IC50 values were determined using the MTT assay.

Table 2: Effect of Nibroxane on Cell Cycle Distribution in MCF-7 Cells (24h treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |

| Nibroxane (5 µM) | 72.8 ± 4.5 | 15.2 ± 1.9 | 12.0 ± 1.5 |

Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines basic procedures for maintaining adherent cell cultures.[4][5][6]

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.[6]

-

0.25% Trypsin-EDTA.[7]

-

Sterile cell culture flasks, plates, and pipettes.

Protocol:

-

Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[7]

-

Observe cells daily under a microscope to assess confluency and check for contamination.[5]

-

When cells reach 80-90% confluency, subculture them.

-

Aspirate the old medium and wash the cell monolayer once with PBS.[6]

-

Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate for 2-5 minutes at 37°C until cells detach.[6]

-

Neutralize the trypsin by adding complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.[5]

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates.

-

Nibroxane stock solution (e.g., in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of Nibroxane in complete growth medium.

-

Remove the old medium and add 100 µL of the Nibroxane dilutions (or vehicle control) to the respective wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Protocol:

-

Seed cells in 6-well plates and treat with Nibroxane or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well cell culture plates.

-

70% ice-cold ethanol.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Protocol:

-

Seed cells and treat with Nibroxane as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Experimental Workflow Diagram

References

- 1. What is Nibrozetone used for? [synapse.patsnap.com]

- 2. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Cell culture and maintenance protocol | Abcam [abcam.com]

- 6. Subculture of Adherent Cell Lines [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

Nibroxane: An Uncharted Territory in Molecular and Cell Biology

Researchers, scientists, and drug development professionals are advised that the compound known as Nibroxane (ChEMBL ID: CHEMBL2105156; Molecular Formula: C₅H₈BrNO₄) currently has no documented applications in molecular and cell biology within publicly accessible scientific literature and databases.

A Call for Foundational Research

Given the lack of existing information, the scientific community is presented with an opportunity to conduct primary research to elucidate the bioactivity of Nibroxane. Initial studies would need to focus on fundamental questions, including:

-

Cytotoxicity: Determining the concentration range at which Nibroxane affects cell viability across various cell lines (e.g., cancer cell lines, normal cell lines).

-

Phenotypic Screening: Observing any morphological or behavioral changes in cells upon treatment with Nibroxane.

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular targets of Nibroxane.

-

Mechanism of Action Studies: Once a target is identified, further research would be necessary to understand how Nibroxane modulates its function and the downstream cellular consequences.

Hypothetical Experimental Workflow for Initial Investigation

For scientists embarking on the study of Nibroxane, a logical first step would be a systematic screening process. The following diagram outlines a potential workflow for an initial investigation into the biological properties of this compound.

Caption: A hypothetical workflow for the initial biological investigation of Nibroxane.

As there is no existing data, no quantitative tables or detailed experimental protocols can be provided at this time. The scientific community is encouraged to publish any findings related to Nibroxane to build a collective body of knowledge on this enigmatic compound.

Application Note: Establishing a Dose-Response Curve for Nibroxane In Vitro

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for determining the in vitro dose-response relationship of the experimental compound Nibroxane. The protocols herein describe methods to assess cell viability and cytotoxicity, and to investigate the modulation of a key signaling pathway, ultimately enabling the determination of the half-maximal inhibitory concentration (IC50).

Introduction

Establishing a robust dose-response curve is a critical step in the preclinical evaluation of any therapeutic candidate. This process quantifies the relationship between the concentration of a compound and its biological effect on cells. Nibroxane is an investigational compound with potential therapeutic applications. To characterize its cellular effects, a series of in vitro assays are recommended. This application note details the protocols for assessing cell viability using the MTT assay, cytotoxicity using the LDH assay, and target engagement via Western blotting. The culmination of this data will allow for the calculation of an IC50 value, a key metric of a drug's potency.

While the precise mechanism of action for Nibroxane is under investigation, many therapeutic compounds exert their effects by modulating intracellular signaling pathways. As a representative example, this document includes a diagram of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis, which is a common target in drug development.[1]

Experimental Workflow

The overall experimental process for establishing a dose-response curve for Nibroxane is outlined below.

Caption: Workflow for Nibroxane dose-response analysis.

Materials and Reagents

-

Cell Line: A cancer cell line appropriate for the therapeutic target of Nibroxane (e.g., MCF-7, A549, etc.).

-

Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Nibroxane: Stock solution of known concentration.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

LDH Cytotoxicity Assay Kit: (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific).[2][3][4]

-

Western Blotting Reagents:

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes[5]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[6]

-

Primary antibody (specific to the target of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate[6]

-

-

Other: 96-well plates, sterile PBS, DMSO, solubilization solution for MTT (e.g., DMSO or 0.01 M HCl in 10% SDS).

Experimental Protocols

Cell Culture and Treatment

-

Culture the selected cell line in T-75 flasks until approximately 80-90% confluency is reached.

-

Trypsinize and count the cells. Determine cell viability using a method such as Trypan Blue exclusion.

-

Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

-

Prepare serial dilutions of Nibroxane in culture medium. A common starting point is a 1:3 or 1:10 serial dilution series.[7]

-

After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Nibroxane. Include vehicle control (medium with the same concentration of DMSO used to dissolve Nibroxane) and untreated control wells.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Following the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

The LDH assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9]

-

After the treatment period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

-

Prepare the LDH reaction mixture according to the manufacturer's protocol.[2]

-

Add 50 µL of the reaction mixture to each well containing the supernatant.[4]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[4]

-

Add 50 µL of stop solution to each well.[4]

-

Measure the absorbance at 490 nm using a microplate reader.[3]

-

To determine the percentage of cytotoxicity, you will need to prepare a maximum LDH release control by lysing untreated cells with a lysis buffer provided in the kit.

Western Blot Analysis

Western blotting can be used to assess the effect of Nibroxane on the expression or phosphorylation status of a target protein.[10]

-

After treatment, wash the cells in the wells of a 6-well plate with ice-cold PBS.

-

Lyse the cells by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

-

Sonicate the samples briefly to shear DNA and reduce viscosity.[6]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Quantitative data from the dose-response experiments should be organized into clear and concise tables.

Table 1: Cell Viability (MTT Assay) Data

| Nibroxane Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Viability |

| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |

| 0.1 | 1.198 | 1.221 | 1.205 | 1.208 | 95.0 |

| 1 | 0.987 | 1.012 | 0.999 | 0.999 | 78.6 |

| 10 | 0.635 | 0.655 | 0.641 | 0.644 | 50.7 |

| 50 | 0.312 | 0.325 | 0.318 | 0.318 | 25.0 |

| 100 | 0.154 | 0.162 | 0.158 | 0.158 | 12.4 |

Table 2: Cytotoxicity (LDH Assay) Data

| Nibroxane Conc. (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Mean Absorbance | % Cytotoxicity |

| 0 (Spontaneous) | 0.152 | 0.148 | 0.155 | 0.152 | 0.0 |

| 0.1 | 0.188 | 0.192 | 0.185 | 0.188 | 4.5 |

| 1 | 0.254 | 0.261 | 0.258 | 0.258 | 13.3 |

| 10 | 0.487 | 0.499 | 0.491 | 0.492 | 42.5 |

| 50 | 0.765 | 0.781 | 0.772 | 0.773 | 77.9 |

| 100 | 0.932 | 0.945 | 0.938 | 0.938 | 98.6 |

| Max Release | 0.954 | 0.962 | 0.958 | 0.958 | 100.0 |

Data Analysis and IC50 Calculation

-

Calculate Percentage Viability/Inhibition:

-

For the MTT assay, percent viability is calculated as: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) * 100

-

Percent inhibition is then 100 - % Viability.

-

-

Calculate Percentage Cytotoxicity:

-

For the LDH assay, percent cytotoxicity is calculated as: % Cytotoxicity = ((Mean Absorbance of Treated - Mean Absorbance of Spontaneous Release) / (Mean Absorbance of Maximum Release - Mean Absorbance of Spontaneous Release)) * 100

-

-

Generate Dose-Response Curve:

-

Determine the IC50:

-

The IC50 is the concentration of an inhibitor required to reduce the biological activity by 50%.[13]

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[12][14] Software such as GraphPad Prism or R can be used for this purpose.[14][15] The equation for a four-parameter logistic curve is often used.[12]

-

From the fitted curve, the IC50 value can be interpolated.[11][12]

-

Example Signaling Pathway: NF-κB Pathway

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway. This pathway is a common target for anti-inflammatory and anti-cancer drugs. Investigation into whether Nibroxane modulates this pathway could be a logical next step.

Caption: A simplified diagram of the canonical NF-κB pathway.

References

- 1. Inhibition of the TLR/NF-κB Signaling Pathway and Improvement of Autophagy Mediates Neuroprotective Effects of Plumbagin in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LDH cytotoxicity assay [protocols.io]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 10. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]

- 11. researchgate.net [researchgate.net]

- 12. Star Republic: Guide for Biologists [sciencegateway.org]

- 13. towardsdatascience.com [towardsdatascience.com]

- 14. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 15. youtube.com [youtube.com]

Application Notes & Protocols for the Quantification of Nibroxane in Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nibroxane is an emerging therapeutic agent, and the development of robust and reliable analytical methods for its quantification in various matrices is crucial for preclinical and clinical studies. These application notes provide detailed protocols for the determination of Nibroxane concentration in biological and pharmaceutical samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are intended to serve as a comprehensive guide for researchers, covering sample preparation, instrument setup, and data analysis.

I. Quantification of Nibroxane by High-Performance Liquid Chromatography (HPLC-UV)

This section details a validated HPLC-UV method for the quantitative analysis of Nibroxane. This method is suitable for determining the concentration of Nibroxane in bulk drug substances and pharmaceutical formulations.

Method Principle

The method involves chromatographic separation of Nibroxane from potential impurities and excipients on a reversed-phase C18 column, followed by detection and quantification using a UV detector at a specified wavelength.

Data Presentation: HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from excipients |

Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents:

-

Nibroxane reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (analytical grade)

-

Pharmaceutical dosage forms of Nibroxane

2. Equipment:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Sonicator

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Chromatographic Conditions:

-